molecular formula C8H10N2O3 B2650076 4-Prop-2-ynoylmorpholine-2-carboxamide CAS No. 1864960-49-5

4-Prop-2-ynoylmorpholine-2-carboxamide

Cat. No. B2650076
CAS RN: 1864960-49-5
M. Wt: 182.179
InChI Key: CSUQPGSRIAZAGW-UHFFFAOYSA-N
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Description

4-Prop-2-ynoylmorpholine-2-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of cellular processes such as cell division, DNA replication, and protein synthesis.

Mechanism of Action

The mechanism of action of 4-Prop-2-ynoylmorpholine-2-carboxamide involves the inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide activity. 4-Prop-2-ynoylmorpholine-2-carboxamide is a serine/threonine phosphatase that dephosphorylates a wide range of cellular proteins, including those involved in cell cycle regulation, DNA damage response, and apoptosis. The inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide by 4-Prop-2-ynoylmorpholine-2-carboxamide leads to the accumulation of phosphorylated proteins, which in turn disrupts cellular processes and induces cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Prop-2-ynoylmorpholine-2-carboxamide are primarily related to its inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide activity. This leads to the accumulation of phosphorylated proteins, which can affect various cellular processes. In cancer cells, the accumulation of phosphorylated proteins can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. However, the inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide can also have negative effects on normal cells, leading to toxicity and other adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Prop-2-ynoylmorpholine-2-carboxamide is its potent inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide, which makes it a valuable tool for studying the role of this enzyme in cellular processes. However, the inhibition of 4-Prop-2-ynoylmorpholine-2-carboxamide can also have off-target effects, leading to the inhibition of other phosphatases and the accumulation of phosphorylated proteins. This can complicate the interpretation of experimental results and limit the use of 4-Prop-2-ynoylmorpholine-2-carboxamide in certain applications.

Future Directions

There are several future directions for the research on 4-Prop-2-ynoylmorpholine-2-carboxamide. One area of interest is the development of more selective inhibitors of 4-Prop-2-ynoylmorpholine-2-carboxamide, which can help to minimize off-target effects and improve the specificity of the compound. Another direction is the investigation of the potential therapeutic applications of 4-Prop-2-ynoylmorpholine-2-carboxamide in various diseases, including cancer and neurodegenerative disorders. Finally, the elucidation of the molecular mechanisms underlying the effects of 4-Prop-2-ynoylmorpholine-2-carboxamide on cellular processes can provide valuable insights into the regulation of these processes and the development of new therapies.

Synthesis Methods

The synthesis of 4-Prop-2-ynoylmorpholine-2-carboxamide involves the reaction of morpholine-2-carboxylic acid with propargyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

4-Prop-2-ynoylmorpholine-2-carboxamide has been extensively studied for its potential applications in cancer research. 4-Prop-2-ynoylmorpholine-2-carboxamide is known to play a critical role in the regulation of cell growth and proliferation, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. Several studies have demonstrated the anticancer activity of 4-Prop-2-ynoylmorpholine-2-carboxamide in various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

IUPAC Name

4-prop-2-ynoylmorpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-7(11)10-3-4-13-6(5-10)8(9)12/h1,6H,3-5H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUQPGSRIAZAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCOC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Prop-2-ynoyl)morpholine-2-carboxamide

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